molecular formula C32H16N8Pd B1584274 Einecs 244-110-9 CAS No. 20909-39-1

Einecs 244-110-9

Cat. No.: B1584274
CAS No.: 20909-39-1
M. Wt: 618.9 g/mol
InChI Key: MCTALTNNXRUUBZ-UHFFFAOYSA-N
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Description

Einecs 244-110-9, also known as 2,4,6-trinitrotoluene, is a chemical compound widely recognized for its use in explosives. It is a yellow, odorless solid that is highly explosive and has been used extensively in military and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,4,6-trinitrotoluene is synthesized through a nitration process involving toluene. The nitration process typically occurs in three stages:

    Mononitration: Toluene reacts with nitric acid in the presence of sulfuric acid to form mononitrotoluene.

    Dinitration: Mononitrotoluene undergoes further nitration to form dinitrotoluene.

    Trinitration: Dinitrotoluene is nitrated once more to produce 2,4,6-trinitrotoluene.

Industrial Production Methods: The industrial production of 2,4,6-trinitrotoluene involves the continuous nitration of toluene using mixed acid (a combination of nitric acid and sulfuric acid). The process is carefully controlled to ensure the safety and purity of the final product.

Types of Reactions:

    Oxidation: 2,4,6-trinitrotoluene can undergo oxidation reactions, leading to the formation of various oxidation products.

    Reduction: Reduction of 2,4,6-trinitrotoluene can yield aminodinitrotoluenes and other reduced products.

    Substitution: The nitro groups in 2,4,6-trinitrotoluene can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as iron and hydrochloric acid are often used.

    Substitution: Substitution reactions may involve reagents like sodium hydroxide or other nucleophiles.

Major Products Formed:

    Oxidation: Various oxidation products, depending on the conditions.

    Reduction: Aminodinitrotoluenes and other reduced derivatives.

    Substitution: Substituted nitrotoluenes with different functional groups.

Scientific Research Applications

2,4,6-trinitrotoluene has several scientific research applications:

    Chemistry: It is used as a standard explosive in various chemical studies and experiments.

    Biology: Research on the environmental impact of 2,4,6-trinitrotoluene and its degradation products.

    Medicine: Studies on the toxicological effects of 2,4,6-trinitrotoluene exposure.

    Industry: Used in the development of new explosives and propellants.

Mechanism of Action

The explosive nature of 2,4,6-trinitrotoluene is due to its ability to rapidly decompose and release a large amount of energy. The decomposition involves the breaking of nitrogen-oxygen bonds, leading to the formation of nitrogen gas, carbon dioxide, and water. This rapid release of gases results in a powerful explosion.

Comparison with Similar Compounds

    2,4-dinitrotoluene: Less explosive than 2,4,6-trinitrotoluene but still used in explosive formulations.

    2,6-dinitrotoluene: Similar to 2,4-dinitrotoluene with slightly different properties.

    Tetryl: Another explosive compound with different stability and sensitivity characteristics.

Uniqueness: 2,4,6-trinitrotoluene is unique due to its balance of stability and explosive power, making it a preferred choice in military and industrial applications.

Properties

CAS No.

20909-39-1

Molecular Formula

C32H16N8Pd

Molecular Weight

618.9 g/mol

IUPAC Name

2,11,20,29,37,39-hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13,15,17,19(39),20,22,24,26,28,30(37),31,33,35-nonadecaene;palladium(2+)

InChI

InChI=1S/C32H16N8.Pd/c1-2-10-18-17(9-1)25-33-26(18)38-28-21-13-5-6-14-22(21)30(35-28)40-32-24-16-8-7-15-23(24)31(36-32)39-29-20-12-4-3-11-19(20)27(34-29)37-25;/h1-16H;/q-2;+2

InChI Key

MCTALTNNXRUUBZ-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C3=NC2=NC4=C5C=CC=CC5=C([N-]4)N=C6C7=CC=CC=C7C(=N6)N=C8C9=CC=CC=C9C(=N8)[N-]3.[Pd+2]

Canonical SMILES

C1=CC=C2C(=C1)C3=NC4=NC(=NC5=C6C=CC=CC6=C([N-]5)N=C7C8=CC=CC=C8C(=N7)N=C2[N-]3)C9=CC=CC=C94.[Pd+2]

Key on ui other cas no.

20909-39-1

Origin of Product

United States

Synthesis routes and methods

Procedure details

A palladium phthalocyanine was prepared by combining 20 g of urea, 20 g of o-phthalonitrile and 6.8 g of PdCl2 and heating the mixture up to a temperature of 280° C. for 4 hours to give the desired product.
Name
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step Two
Name
PdCl2
Quantity
6.8 g
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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